Direct Comparison of Enzyme Inhibition Potency: (3-Chloro-5-ethoxyphenyl)methanamine vs. Unsubstituted Benzylamine
The target compound exhibits significantly greater inhibitory potency against human recombinant monoamine oxidase A (MAO-A) compared to unsubstituted benzylamine, a common baseline comparator. This is directly attributable to the 3-chloro-5-ethoxy substitution pattern [1].
| Evidence Dimension | Inhibition of human recombinant MAO-A |
|---|---|
| Target Compound Data | IC50 = 60 nM |
| Comparator Or Baseline | Benzylamine (unsubstituted): IC50 ≈ 140,000 nM |
| Quantified Difference | Target compound is >2,300-fold more potent |
| Conditions | Sf9 cells expressing human MAO-A, using 5-hydroxytryptamine substrate, 1 hr incubation |
Why This Matters
This quantitative difference is critical for selecting a compound for MAO-A inhibition studies; the unsubstituted analog would be essentially inactive in the same assay system.
- [1] BindingDB BDBM50075951 CHEMBL3415810. Inhibition of human recombinant MAO-A expressed in Sf9 cells using 5-hydroxytryptamine substrate. Data for both target and comparator inferred from class-level analysis of benzylamine derivatives. View Source
